molecular formula C8H17Cl3N4 B2746410 1-[(1H-imidazol-4-yl)methyl]piperazine trihydrochloride CAS No. 2060029-67-4

1-[(1H-imidazol-4-yl)methyl]piperazine trihydrochloride

Cat. No.: B2746410
CAS No.: 2060029-67-4
M. Wt: 275.6
InChI Key: VOHRPEAEMSQEEY-UHFFFAOYSA-N
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Description

1-[(1H-imidazol-4-yl)methyl]piperazine trihydrochloride is a chemical compound with the molecular formula C8H14N4.3HCl. It is a trihydrochloride salt form of a piperazine derivative, featuring an imidazole ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1H-imidazol-4-yl)methyl]piperazine trihydrochloride typically involves the reaction of 1-(imidazol-4-yl)methylamine with piperazine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the trihydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[(1H-imidazol-4-yl)methyl]piperazine trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

1-[(1H-imidazol-4-yl)methyl]piperazine trihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1H-imidazol-4-yl)methyl]piperazine trihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its trihydrochloride salt form, which enhances its solubility and stability. This makes it particularly useful in various applications where these properties are essential .

Properties

IUPAC Name

1-(1H-imidazol-5-ylmethyl)piperazine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.3ClH/c1-3-12(4-2-9-1)6-8-5-10-7-11-8;;;/h5,7,9H,1-4,6H2,(H,10,11);3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHRPEAEMSQEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CN=CN2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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